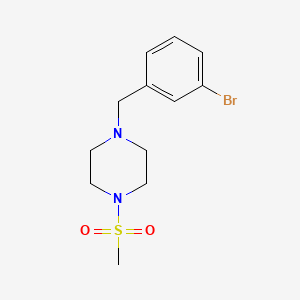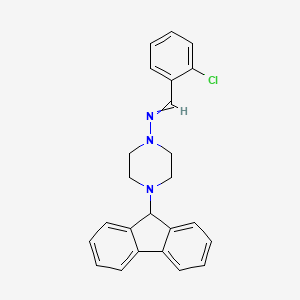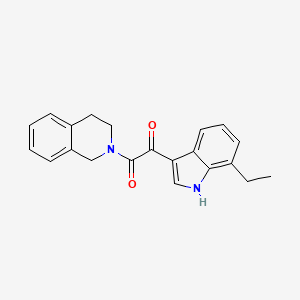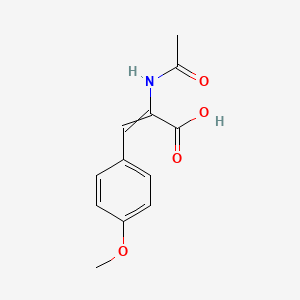![molecular formula C16H23N3O3 B12474314 N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide](/img/structure/B12474314.png)
N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide is a chemical compound with the molecular formula C17H25N3O3 It is known for its unique structure, which includes a cyclohexyl group, a methoxyphenyl group, and a hydrazinecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide typically involves the reaction of cyclohexylamine with 4-methoxyphenylacetic acid, followed by the introduction of a hydrazinecarboxamide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The process may involve multiple steps, including esterification, amidation, and hydrazinolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halides and alkylating agents are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-cyclohexyl-2-[(4-hydroxyphenyl)acetyl]hydrazinecarboxamide
- N-cyclohexyl-2-[(4-ethoxyphenyl)acetyl]hydrazinecarboxamide
- N-cyclohexyl-2-[(4-methylphenyl)acetyl]hydrazinecarboxamide
Uniqueness
N-cyclohexyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarboxamide stands out due to its unique combination of functional groups, which confer specific reactivity and potential biological activities. Its methoxy group, in particular, can influence its chemical behavior and interactions with biological targets, making it distinct from similar compounds.
Properties
Molecular Formula |
C16H23N3O3 |
|---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
1-cyclohexyl-3-[[2-(4-methoxyphenyl)acetyl]amino]urea |
InChI |
InChI=1S/C16H23N3O3/c1-22-14-9-7-12(8-10-14)11-15(20)18-19-16(21)17-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3,(H,18,20)(H2,17,19,21) |
InChI Key |
IMOLZXDDBCXULP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(azepan-1-ylsulfonyl)-4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide](/img/structure/B12474248.png)

![methyl 2-({N-(2-chlorobenzyl)-N-[(4-chlorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12474257.png)
![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-[4-(2-methylphenoxy)phenyl]benzamide](/img/structure/B12474259.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[4-(benzyloxy)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12474265.png)


![4b,10a-dihydroxy-5,10-dimethoxy-4b,5,5a,6,7,8,9,9a,10,10a-decahydro-11H-indeno[1,2-b]quinoxalin-11-one](/img/structure/B12474281.png)
![2-chloro-N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-5-nitrobenzamide](/img/structure/B12474296.png)

![Methyl 4-methyl-3-[(phenoxyacetyl)amino]benzoate](/img/structure/B12474303.png)
![2-(3-ethynylphenyl)-5-[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B12474304.png)
![4-butoxyphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12474310.png)
